An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1H-indazol-4-ol
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1H-indazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 6-Bromo-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document establishes a foundational understanding by examining the well-characterized parent compound, 6-Bromo-1H-indazole, and then extrapolates the influence of the 4-hydroxy substituent. This approach, rooted in established principles of physical organic chemistry, offers valuable insights for researchers engaged in the synthesis, development, and application of novel indazole-based therapeutic agents.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets.[2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][3] The strategic incorporation of substituents onto the indazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, 6-Bromo-1H-indazol-4-ol, is a prime example of such a functionalized indazole with potential applications in targeted therapies, particularly as a kinase inhibitor.[4]
Core Chemical and Physical Properties
A comprehensive understanding of a compound's fundamental chemical and physical properties is paramount for its successful application in research and development. The following section details the key identifiers and physicochemical parameters for 6-Bromo-1H-indazol-4-ol, with comparative data for the parent compound, 6-Bromo-1H-indazole, to provide context.
Chemical Structure and Identifiers
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Chemical Name: 6-Bromo-1H-indazol-4-ol
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Synonyms: 6-Bromo-4-hydroxy-1H-indazole[5]
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CAS Number: 885518-77-4[5]
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Molecular Formula: C₇H₅BrN₂O[5]
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Molecular Weight: 213.03 g/mol [5]
| Property | 6-Bromo-1H-indazol-4-ol | 6-Bromo-1H-indazole |
| Molecular Formula | C₇H₅BrN₂O[5] | C₇H₅BrN₂ |
| Molecular Weight | 213.03 g/mol [5] | 197.03 g/mol [6] |
| CAS Number | 885518-77-4[5] | 79762-54-2 |
Physical Properties
| Property | 6-Bromo-1H-indazol-4-ol (Inferred) | 6-Bromo-1H-indazole (Experimental) |
| Appearance | Likely a white to off-white solid | White to yellow to tan to brown solid[6] |
| Melting Point | Expected to be higher than 6-Bromo-1H-indazole due to hydrogen bonding | 180-186 °C[6] |
| Boiling Point | Not available; likely to decompose at high temperatures | Not available |
| Solubility | Expected to have increased solubility in polar solvents (e.g., alcohols, DMSO, DMF) compared to the parent compound.[6] | Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] |
The introduction of a hydroxyl group at the 4-position is expected to significantly increase the polarity of the molecule. This will likely lead to a higher melting point due to the potential for intermolecular hydrogen bonding. The solubility in polar solvents such as ethanol, methanol, and water is also anticipated to be greater than that of 6-Bromo-1H-indazole.
Spectral Characterization (Inferred)
While specific spectra for 6-Bromo-1H-indazol-4-ol are not publicly available, we can predict the key features based on its structure and data from related compounds. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Bromo-1H-indazol-4-ol in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The chemical shifts will be influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the bromine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C4) is expected to show a significant downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-1H-indazol-4-ol will be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Synthesis and Purification
A validated, step-by-step synthesis protocol for 6-Bromo-1H-indazol-4-ol is not available in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indazoles.
Proposed Synthetic Pathway
A likely synthetic route would involve the diazotization of a substituted aniline precursor, followed by cyclization to form the indazole ring. The starting material would likely be a 2-amino-3-hydroxy-5-bromotoluene or a related compound.
Caption: Role of 6-Bromo-1H-indazol-4-ol in generating diverse kinase inhibitors.
Safety and Handling
Specific toxicity data for 6-Bromo-1H-indazol-4-ol is not available. Therefore, it is essential to handle this compound with the same precautions as other potentially hazardous chemicals. The safety information provided here is based on data for structurally related bromoindazole compounds. [7]
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. * First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth with water.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.
Conclusion
6-Bromo-1H-indazol-4-ol is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct experimental data is limited, a thorough understanding of its chemical properties can be achieved by analyzing its structure and comparing it to the well-characterized parent compound, 6-Bromo-1H-indazole. Its functional groups provide multiple avenues for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. As with any chemical compound, it is crucial to handle 6-Bromo-1H-indazol-4-ol with appropriate safety precautions. This guide provides a solid foundation for researchers working with this and related indazole derivatives.
References
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]
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